3-Bromo-4-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-4-hydroxybenzoic acid and its derivatives involves several key steps, including bromination, hydroxylation, and carboxylation of benzene derivatives. For example, one study focused on the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, indicating a process involving the starting material of 3,5-dihydroxybenzoic acid, followed by specific synthetic steps to introduce the bromo group (Xu Dong-fang, 2000).
Molecular Structure Analysis
Molecular structure determination often employs techniques such as X-ray diffraction and electron diffraction. A study by Varughese and Pedireddi (2006) utilized single-crystal X-ray diffraction to analyze supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative, demonstrating the intricate hydrogen bonding patterns and molecular recognition capabilities of these compounds (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
3-Bromo-4-hydroxybenzoic acid participates in various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of the bromo group and the carboxylic acid functionality. It can react with nucleophiles to form alkoxy-, propylthio-, and amino-substituted derivatives, showcasing its versatility in organic synthesis (S. Mataka et al., 1992).
Physical Properties Analysis
The physical properties of 3-Bromo-4-hydroxybenzoic acid, such as melting point, solubility, and crystal structure, can be significantly influenced by the presence of the bromo and hydroxy groups. For instance, the crystal structure of a related brominated aspirin analog provided insights into the structural similarities and differences that such substituents can impart to benzoic acid derivatives (P. Loll et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 3-Bromo-4-hydroxybenzoic acid are shaped by its functional groups. These properties make it an intermediate in the synthesis of various organic compounds, including pharmaceuticals. Studies highlight its role in forming supramolecular assemblies and participating in hydrogen bonding, showcasing its potential in designing complex molecular structures (Varughese & Pedireddi, 2006).
Scientific Research Applications
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Synthesis of Biphenyl Amides and 2-Benzazepine-4-Acetic Acid Derivative
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Catalytic Agent and Petrochemical Additive
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Study of Polymorphism
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Histidine Decarboxylase Inhibitor
- Field : Biochemistry
- Application : 4-Bromo-3-hydroxybenzoic acid, which is an isomer of 3-Bromo-4-hydroxybenzoic acid, is a metabolite of Brocresine and acts as an inhibitor of histidine decarboxylase (HDC), an enzyme that catalyzes the decarboxylation of histidine .
- Results : The compound has been shown to inhibit HDC in rat fetuses and rat stomachs, with an IC50 of 1 mM .
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Aromatic L-Amino Acid Decarboxylase Inhibitor
- Field : Biochemistry
- Application : 4-Bromo-3-hydroxybenzoic acid can also inhibit aromatic L-amino acid decarboxylase, an enzyme that catalyzes the decarboxylation of aromatic L-amino acids .
- Results : The compound has been shown to inhibit this enzyme in pig kidneys and rat stomach mucosa, with an IC50 of 1 mM .
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Intermediate for Value-Added Compounds
- Field : Applied Microbiology and Biotechnology
- Application : 4-Hydroxybenzoic acid, which is structurally similar to 3-Bromo-4-hydroxybenzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Method : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
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Study of Metabolic Fate
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
3-bromo-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEQDAIDOBVHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931899 | |
Record name | 3-Bromo-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxybenzoic acid | |
CAS RN |
14348-41-5 | |
Record name | 3-Bromo-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14348-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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